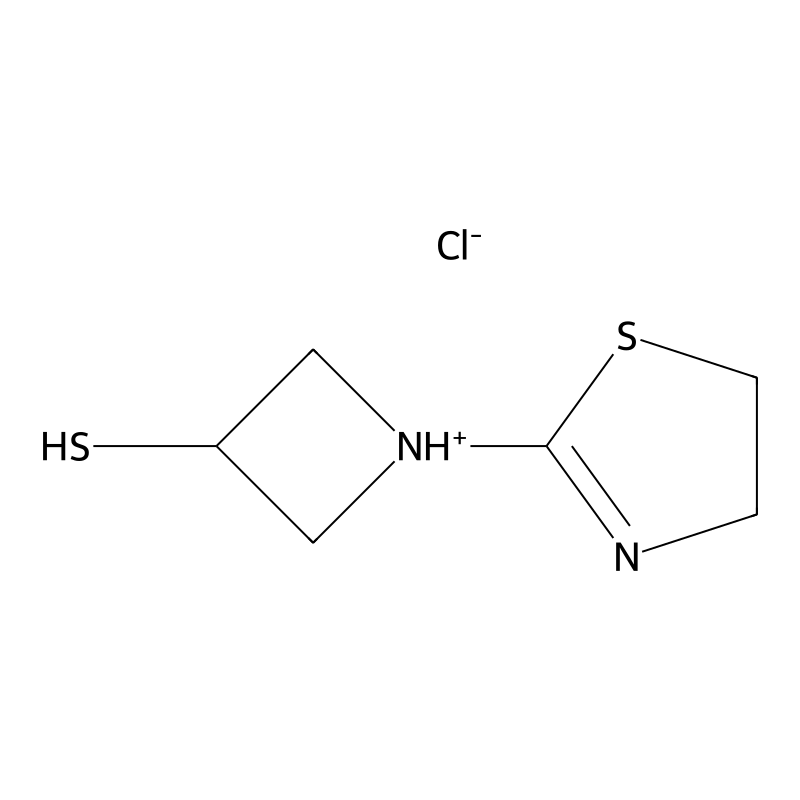1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
While the compound can be found in chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, searches through academic databases and scientific publications yielded no significant results on its use in research.
Potential Research Areas:
- Medicinal Chemistry: The thiol group can participate in various biological processes, making the compound a potential candidate for drug discovery efforts. However, further research is needed to explore its specific therapeutic potential.
- Material Science: The thiazole ring is present in various functional materials. The compound could be explored for its potential applications in areas like material synthesis or development of new functional materials.
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is an organic compound with the molecular formula C₆H₁₁ClN₂S₂ and a molecular weight of approximately 210.74 g/mol. It features a thiazole ring fused to an azetidine structure, which contributes to its unique chemical properties. The compound is characterized by its hydrochloride salt form, which enhances its stability and solubility in aqueous environments. Its structural formula includes a thiol group (-SH), making it a potential candidate for various
- Due to the lack of specific research on 1-(DHT)-3-SH•HCl, its mechanism of action remains unknown.
- No information on safety hazards associated with 1-(DHT)-3-SH•HCl is available in scientific literature.
- As with any unknown compound, it should be handled with caution following general laboratory safety protocols.
- Nucleophilic Substitution: The thiol group can act as a nucleophile, facilitating substitution reactions with electrophiles.
- Oxidation-Reduction Reactions: The compound can undergo oxidation to form disulfides or sulfenic acids, which are important in biological systems.
- Condensation Reactions: It can react with carbonyl compounds to form thiazolidine derivatives, expanding its utility in synthetic chemistry .
Research indicates that 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride exhibits notable biological activities:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Antioxidant Activity: Its ability to scavenge free radicals indicates that it may serve as a protective agent against oxidative stress.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts .
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride typically involves several steps:
- Formation of Thiazole Ring: Starting materials containing sulfur and nitrogen are reacted under controlled conditions to form the thiazole ring.
- Azetidine Formation: The thiazole derivative is then reacted with an appropriate amine or other reagents to construct the azetidine structure.
- Thiol Introduction: A thiolating agent is used to introduce the thiol group at the 3-position of the azetidine ring.
- Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form .
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has several potential applications:
- Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a candidate for drug development.
- Chemical Research: It serves as a reagent in synthetic organic chemistry for constructing complex molecules.
- Biological Studies: The compound can be utilized in research focused on enzyme inhibition and oxidative stress mechanisms .
Studies on the interactions of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride with biological systems are ongoing. Initial findings suggest:
- Protein Binding: The compound may interact with specific proteins, influencing their activity and stability.
- Cellular Uptake: Research indicates that it can be taken up by cells, where it may exert its biological effects.
- Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains .
Several compounds share structural or functional similarities with 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Known for broad-spectrum antimicrobial activity. |
| Thiazolidine | Contains thiazole and thiol groups | Primarily used in diabetes treatment (as PPAR-gamma agonists). |
| 1,3-Thiazolidine-2-thione | Similar ring structure | Exhibits anti-inflammatory properties. |
| Azetidine | Basic azetidine structure | Found in various natural products and pharmaceuticals. |
The uniqueness of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride lies in its specific combination of thiazole and azetidine functionalities along with its distinct biological activities, making it a promising candidate for further research and application development .








